molecular formula C14H11Cl2NO B1633940 N-(3,5-dichlorophenyl)-4-methylbenzamide

N-(3,5-dichlorophenyl)-4-methylbenzamide

Cat. No.: B1633940
M. Wt: 280.1 g/mol
InChI Key: MVSVJTNRTHIRTQ-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-4-methylbenzamide (CAS: 316138-81-5) is a benzamide derivative featuring a 4-methyl-substituted benzoyl group attached to a 3,5-dichlorophenylamine moiety. The 3,5-dichloro substitution on the phenyl ring enhances electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-4-methylbenzamide

InChI

InChI=1S/C14H11Cl2NO/c1-9-2-4-10(5-3-9)14(18)17-13-7-11(15)6-12(16)8-13/h2-8H,1H3,(H,17,18)

InChI Key

MVSVJTNRTHIRTQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of N-(3,5-dichlorophenyl)-4-methylbenzamide include variations in halogenation, alkylation, and functional group substitution. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Substituents (Benzamide/Phenyl) Melting Point (°C) Yield (%) Key Properties/Applications Reference
This compound 4-methyl; 3,5-dichloro Not reported Not reported Potential fungicidal/antimicrobial
N-(3,5-Bis(4-Cl-phenyl)-pyrazole)-4-Me-Bz (5k) Pyrazole-thiourea; 4-Cl-phenyl 215–217 70 Antimicrobial activity
N-(3,5-Difluorophenyl)-4-methylbenzamide 4-methyl; 3,5-difluoro Not reported Not reported Higher polarity vs. Cl analogs
N-(3,5-Dimethylphenyl)-4-methylbenzamide 4-methyl; 3,5-dimethyl Crystal structure reported Not reported Steric hindrance from methyl groups
N-(3,5-Dichlorophenyl)-4-CF3-benzamide 4-CF3; 3,5-dichloro Not reported Not reported Enhanced lipophilicity

Key Comparative Insights

Electronic and Steric Effects
  • For instance, N-(3,5-difluorophenyl)-4-methylbenzamide may exhibit reduced electrophilicity due to fluorine’s smaller atomic radius and lower electronegativity gradient compared to chlorine.
  • Trifluoromethyl Substitution : Analogs like N-(3,5-dichlorophenyl)-4-(trifluoromethyl)benzamide feature a CF3 group, which significantly increases lipophilicity (logP) and may improve membrane permeability in biological systems.
Physical Properties
  • Methyl-substituted analogs (e.g., N-(3,5-dimethylphenyl)-4-methylbenzamide ) exhibit lower melting points compared to halogenated derivatives, likely due to reduced molecular symmetry and weaker intermolecular halogen bonding.

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